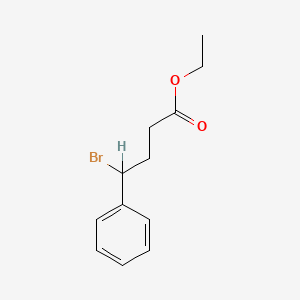

Ethyl 4-bromo-4-phenylbutanoate

説明

Contextual Significance of Brominated Phenyl-Containing Esters

The presence of both a bromine atom and a phenyl group within an ester structure imparts significant reactivity and synthetic potential. Brominated aromatic compounds, or aryl bromides, are of great importance in organic chemistry, serving as crucial building blocks for carbon-carbon bond formation. nih.gov They are common precursors in powerful transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. nih.gov

When the bromine atom is attached to a carbon adjacent to the phenyl ring (a benzylic position), as is the case in Ethyl 4-bromo-4-phenylbutanoate, its reactivity is further enhanced. Benzylic bromides are excellent substrates for nucleophilic substitution reactions because the adjacent phenyl group stabilizes the transition state. This feature allows for the facile introduction of a wide variety of functional groups at that specific position.

Furthermore, placing a bromine atom at the alpha-position relative to the ester's carbonyl group also activates the molecule for nucleophilic substitution, providing a different avenue for synthetic manipulation. fiveable.me The strategic placement of a bromine atom and a phenyl group on an ester backbone creates a multifunctional molecule, providing chemists with a powerful tool for constructing intricate molecular frameworks found in pharmaceuticals, agrochemicals, and materials science. nih.govfiveable.me

Overview of this compound in Contemporary Chemical Research

This compound is a specific example of a substituted butanoate that combines the key structural features of a reactive benzylic bromide and an ethyl ester. This unique combination makes it a potentially valuable intermediate in multi-step organic syntheses. While detailed research dedicated exclusively to this compound is not widespread, its utility can be inferred from the known reactivity of its constituent functional groups.

The compound's primary role in contemporary research is likely that of a synthetic building block. The benzylic bromide position is susceptible to reaction with a wide range of nucleophiles, enabling the extension of the carbon skeleton or the introduction of new heteroatom-based functionalities. Following such a transformation, the ethyl ester group can be further modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then participate in amide bond formation or other reactions.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Ethyl 4-bromobutyrate) | Value (Ethyl 4-phenylbutanoate) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₅BrO₂ | C₆H₁₁BrO₂ | C₁₂H₁₆O₂ |

| Molecular Weight | 271.15 g/mol | 195.05 g/mol sigmaaldrich.com | 192.25 g/mol |

| Appearance | Likely a liquid | Colorless to light yellow clear liquid chemicalbook.com | Colourless slightly oily liquid nih.gov |

| Boiling Point | Not available | 80-82 °C at 10 mmHg sigmaaldrich.com | 275-276 °C at 760 mmHg nih.gov |

| Density | Not available | 1.363 g/mL at 25 °C sigmaaldrich.com | 0.986-0.992 g/mL nih.gov |

| Refractive Index | Not available | n20/D 1.456 sigmaaldrich.com | n20/D 1.489-1.495 nih.gov |

| Solubility | Not available | Insoluble in water fishersci.com | Insoluble in water nih.gov |

Note: Experimental data for this compound is limited. Properties of the related compounds Ethyl 4-bromobutyrate and Ethyl 4-phenylbutanoate are provided for context.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

|---|

| ¹H NMR | - Multiplet corresponding to the aromatic protons of the phenyl group (~7.2-7.4 ppm).

特性

IUPAC Name |

ethyl 4-bromo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFLSSUMHUEQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866564 | |

| Record name | Ethyl 4-bromo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56454-15-0 | |

| Record name | Benzenebutanoic acid, gamma-bromo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056454150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Ethyl 4 Bromo 4 Phenylbutanoate

Direct Esterification Approaches

The most straightforward conceptual approach to synthesizing Ethyl 4-bromo-4-phenylbutanoate is the direct esterification of 4-bromo-4-phenylbutanoic acid. This classic transformation, often referred to as Fischer esterification, typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed as a byproduct.

While specific literature detailing this exact transformation is not prevalent, the methodology is a fundamental and well-established procedure in organic chemistry. For instance, the synthesis of structurally related compounds, such as (3-Bromo-4-methoxy-phenyl)-acetic acid ethyl ester, has been achieved through the reaction of the corresponding carboxylic acid with ethanol prepchem.com. A similar process would be expected to be effective for producing this compound from its carboxylic acid precursor. The synthesis of the required 4-bromo-4-phenylbutanoic acid itself can be accomplished via methods such as the reduction of unsaturated precursors libretexts.org.

Halogenation Strategies and Regioselectivity Considerations

An alternative synthetic route involves the direct halogenation of a precursor like ethyl 4-phenylbutanoate. The target position for bromination is the benzylic carbon (the carbon atom adjacent to the phenyl ring), as the resulting C-H bond is weakened due to the resonance stabilization of the corresponding benzylic radical intermediate. youtube.com

The reagent of choice for this type of selective bromination is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. youtube.comyoutube.com This method, known as the Wohl-Ziegler reaction, is designed to provide a low, constant concentration of bromine radicals, which favors substitution at the allylic or benzylic position over competing reactions like addition to the aromatic ring. nih.govorgsyn.org

A critical challenge in this approach is ensuring regioselectivity. The ethyl 4-phenylbutanoate molecule presents multiple sites for radical halogenation. While the benzylic position is activated, reaction at other positions on the alkyl chain is possible. Therefore, reaction conditions must be carefully optimized to favor the formation of the desired this compound. Lewis acid catalysis has also been explored to promote benzylic bromination under milder conditions, which can offer an alternative to traditional radical initiation. orgsyn.org

Cross-Coupling Reaction Pathways

Modern synthetic chemistry offers powerful cross-coupling methods that can be adapted for the synthesis of this compound. These reactions involve the formation of carbon-carbon bonds using metal catalysts.

Nickel-Catalyzed Cross-Coupling Methods

Nickel-catalyzed cross-electrophile coupling has emerged as a robust method for forming C(sp²)-C(sp³) bonds. This technique reductively couples two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent, typically zinc or manganese powder. rsc.org This approach avoids the often-sensitive preparation of organometallic nucleophiles. rsc.org

This methodology could be hypothetically applied to the synthesis of the target molecule's backbone by coupling a phenyl halide with a suitable 4-bromobutanoate derivative. Research has demonstrated the successful coupling of aryl bromides with alkyl bromides in high yields, showcasing broad functional group tolerance. libretexts.org For example, the synthesis of Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate was achieved by coupling N-(4-bromophenyl)-4-methylbenzenesulfonamide with ethyl 4-bromobutanoate using a nickel catalyst system. orgsyn.org This demonstrates the viability of coupling an aryl bromide with a brominated butanoate ester.

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Electrophile Coupling

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Electrophile | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Substrate | orgsyn.org |

| Alkyl Electrophile | Ethyl 4-bromobutanoate | Substrate | orgsyn.org |

| Catalyst | NiI₂·H₂O | Catalyst Precursor | rsc.org |

| Ligand | 4,4'-dimethoxy-2,2'-bipyridine | Stabilizes Ni center | rsc.org |

| Reductant | Zinc powder | Electron source | rsc.org |

| Additive | NaI | Promotes reaction | rsc.org |

| Solvent | DMPU | Reaction medium | orgsyn.org |

Grignard Reaction-Based Syntheses

The Grignard reaction is a cornerstone of carbon-carbon bond formation. chemicalbook.com A plausible, though not explicitly documented, route to a precursor of this compound involves the reaction of a phenylmagnesium halide (a Grignard reagent) with an appropriate electrophile.

One hypothetical pathway begins with the reaction of phenylmagnesium bromide with γ-butyrolactone. This would likely lead to the formation of 4-hydroxy-4-phenylbutanoic acid after an acidic workup. Subsequent esterification and bromination of the tertiary alcohol would be required to yield the final product. Another potential strategy involves the reaction of phenylmagnesium bromide with diethyl succinate. The Grignard reagent would selectively attack one of the ester carbonyls to form, after workup, ethyl 4-oxo-4-phenylbutanoate. This keto-ester could then be reduced to the corresponding alcohol and subsequently brominated. These proposed routes highlight the versatility of Grignard reagents but also underscore the multistep nature and potential for side reactions that must be managed.

Multistep Synthetic Routes from Precursors

Routes Involving Gamma-Butyrolactone Derivatives

Gamma-butyrolactone (GBL) is an inexpensive and readily available starting material for the synthesis of various butyrate (B1204436) derivatives. A well-established procedure involves the acid-catalyzed ring-opening of GBL with hydrogen bromide (HBr) in the presence of ethanol. This one-pot reaction directly forms ethyl 4-bromobutanoate, a key intermediate that can potentially be converted to the target compound.

The process typically involves saturating a solution of γ-butyrolactone in ethanol with dry HBr gas at low temperatures. Alternative methods generate HBr in situ or use aqueous HBr, which can influence reaction conditions and yields. The resulting ethyl 4-bromobutanoate is a versatile precursor. To arrive at this compound, one would need to introduce the phenyl group and the second bromine atom at the benzylic position, a non-trivial synthetic challenge requiring further selective transformations.

Table 2: Conditions for Synthesis of Ethyl 4-bromobutanoate from γ-Butyrolactone

| HBr Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Dry HBr gas | Absolute Ethanol | 0 °C | 77-84% | |

| Dry HBr gas | Absolute Ethanol | 40 °C | 93.47% | youtube.com |

Syntheses from Phenacyl Chlorides and Malonates

A plausible, albeit indirect, synthetic route to this compound can be conceptualized starting from the reaction of phenacyl chlorides with malonic esters. This approach first builds the carbon skeleton of the target molecule, which can then undergo subsequent functional group transformations. A key intermediate in this pathway is ethyl 4-phenyl-3-oxobutanoate.

The synthesis of this oxo-ester intermediate can be achieved by reacting a mono-substituted malonate, such as monoethyl monopotassium malonate, with phenacyl chloride. This reaction is typically carried out in the presence of a base, like triethylamine, and a Lewis acid, such as magnesium chloride, in an appropriate solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds over an extended period, after which the desired ethyl 4-phenyl-3-oxobutanoate can be isolated and purified.

To obtain the final target, this compound, the intermediate oxo-ester would need to undergo a two-step transformation: reduction of the ketone and subsequent bromination. The ketone at the 3-position can be reduced to a methylene (B1212753) group through methods like the Wolff-Kishner or Clemmensen reduction, yielding ethyl 4-phenylbutanoate.

Following the reduction, the benzylic position (C4) of ethyl 4-phenylbutanoate can be selectively brominated. A common and effective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and/or light. youtube.comlibretexts.orgmasterorganicchemistry.com This free-radical halogenation specifically targets the benzylic C-H bonds, which are weaker and more susceptible to radical cleavage due to the resonance stabilization of the resulting benzylic radical. libretexts.orgmasterorganicchemistry.com The reaction is typically performed in an inert solvent, such as carbon tetrachloride (CCl4), although greener alternatives are being explored. rsc.orgreddit.comresearchgate.net

A summary of the proposed reaction conditions is presented in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Monoethyl monopotassium malonate, Phenacyl chloride | Triethylamine, Magnesium chloride, THF | Ethyl 4-phenyl-3-oxobutanoate |

| 2 | Ethyl 4-phenyl-3-oxobutanoate | e.g., Hydrazine (B178648), KOH (Wolff-Kishner) | Ethyl 4-phenylbutanoate |

| 3 | Ethyl 4-phenylbutanoate | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Light, Solvent (e.g., CCl4) | This compound |

Exploration of Stereoselective Synthetic Pathways

The C4 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The development of stereoselective synthetic methods to produce a single enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science.

While direct enantioselective bromination of ethyl 4-phenylbutanoate remains a challenge, insights can be drawn from the synthesis of related chiral molecules. For instance, enantioselective methods for the synthesis of α-hydroxy carboxylic acids have been developed. A diastereoselective synthesis of β-lactams has been achieved using imines derived from (1S)-(+)-camphor-10-sulfonamide, which were then converted to enantiomerically pure α-hydroxy ester derivatives. researchgate.net Such strategies, which establish a stereocenter that can be later transformed, offer a potential, albeit multi-step, route to chiral brominated butanoates.

Recent advancements in catalysis have also shown promise for the enantioselective functionalization of C-H bonds. While not directly demonstrated for benzylic bromination of the target molecule, the development of asymmetric cross-coupling reactions using Ni/photoredox dual catalysis provides a pathway to chiral N-benzylic heterocycles from α-N-heterocyclic trifluoroborates and aryl bromides with high enantioselectivity. nih.gov This highlights the potential for developing catalyst systems that could achieve enantioselective benzylic bromination.

A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of this compound, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule. For example, a carboxylic acid precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone. blogspot.com The resulting chiral imide can then undergo diastereoselective alkylation or other modifications. The chiral auxiliary would control the facial selectivity of the reaction, leading to the formation of one diastereomer in excess. blogspot.com Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched target molecule.

A general scheme for this approach is as follows:

| Step | Description | Key Features |

| 1 | Attachment of Chiral Auxiliary | A carboxylic acid precursor is reacted with a chiral auxiliary (e.g., Evans oxazolidinone). |

| 2 | Diastereoselective Reaction | The chiral auxiliary directs the stereochemical outcome of a key bond-forming reaction, such as alkylation. |

| 3 | Removal of Chiral Auxiliary | The chiral auxiliary is cleaved to yield the enantiomerically enriched product. |

Catalyst-controlled methods are also at the forefront of stereoselective synthesis. While specific catalysts for the direct enantioselective bromination of ethyl 4-phenylbutanoate are not yet reported, the principles of asymmetric catalysis are broadly applicable. This would involve a chiral catalyst that can differentiate between the two enantiotopic benzylic hydrogens, leading to the preferential formation of one enantiomer of the product.

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents, are increasingly being applied to the synthesis of halogenated compounds. rsc.orgreddit.comresearchgate.net

For the synthesis of this compound, several green alternatives to traditional methods can be considered, particularly for the benzylic bromination step. The use of carbon tetrachloride as a solvent in radical brominations is now largely avoided due to its toxicity and environmental impact. researchgate.net Research has focused on identifying greener solvent alternatives. For instance, microwave-assisted benzylic bromination using NBS has been successfully carried out in diethyl carbonate, which is a more environmentally friendly solvent. rsc.org Other solvents like acetonitrile (B52724) have also been used as safer alternatives. researchgate.netacs.org

Photochemical methods offer another green approach. rsc.orgrsc.orgacs.org The use of light to initiate radical reactions can reduce the need for chemical initiators. acs.org Continuous flow photochemistry, in particular, has emerged as a powerful tool for improving the safety and efficiency of photochemical reactions, including benzylic brominations. rsc.orgrsc.orgacs.orgrsc.org This technique allows for precise control over reaction parameters and can lead to higher yields and selectivities.

Furthermore, methods for the in situ generation of bromine are being developed to avoid the handling and transport of this hazardous reagent. rsc.orgresearchgate.net One such method involves the reaction of sodium bromate (B103136) (NaBrO3) with hydrobromic acid (HBr) to produce bromine in the reaction mixture. rsc.orgresearchgate.net This approach, especially when coupled with continuous flow technology, can significantly enhance the safety and efficiency of the bromination process. rsc.org Another green oxidative bromination technique utilizes hydrogen peroxide as the oxidant with a bromide salt, generating water as the only byproduct. researchgate.net

The table below summarizes some of the green chemistry approaches applicable to the synthesis of this compound.

| Green Approach | Description | Advantages |

| Greener Solvents | Replacing hazardous solvents like CCl4 with alternatives such as diethyl carbonate or acetonitrile. rsc.orgresearchgate.net | Reduced toxicity and environmental impact. |

| Photochemistry | Using light to initiate the radical bromination, often in continuous flow reactors. acs.orgrsc.orgrsc.orgacs.orgrsc.org | Avoids chemical initiators, improves safety and control, can increase efficiency. |

| In Situ Reagent Generation | Generating bromine directly in the reaction mixture from safer precursors like NaBrO3/HBr or a bromide salt with H2O2. rsc.orgresearchgate.netresearchgate.net | Eliminates the need to handle and store hazardous bromine. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction. rsc.org | Reduced reaction times and potentially higher yields. |

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Bromo 4 Phenylbutanoate

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine in ethyl 4-bromo-4-phenylbutanoate is a secondary benzylic halide, which makes it susceptible to nucleophilic substitution reactions. The stability of a potential carbocation intermediate at the benzylic position can favor SN1-type mechanisms, while its accessibility also permits SN2 pathways. A variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. libretexts.orgvaia.com

The general scheme for this reaction is as follows:

Scheme 1: General Nucleophilic Substitution

Common nucleophiles used in these transformations include hydroxides, alkoxides, cyanide, and amines. The choice of nucleophile dictates the resulting functional group.

Table 1: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Ethyl 4-hydroxy-4-phenylbutanoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 4-methoxy-4-phenylbutanoate |

| Cyanide | Sodium Cyanide (NaCN) | Ethyl 4-cyano-4-phenylbutanoate |

These reactions are fundamental in modifying the structure and creating precursors for more complex molecules. For instance, the resulting amino derivative can be a building block for various heterocyclic compounds.

Reactions Involving the Ester Functionality

The ethyl ester group in the molecule provides another site for chemical modification, primarily through reduction, oxidation (via hydrolysis), and transesterification.

The ester group can be reduced to a primary alcohol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comdoubtnut.com In the case of this compound, LiAlH₄ would likely reduce the ester to yield 4-bromo-4-phenylbutan-1-ol. However, due to its high reactivity, LiAlH₄ can also reduce the carbon-bromine bond, potentially leading to the formation of 4-phenylbutan-1-ol. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.comyoutube.com It is, however, effective for the reduction of aldehydes and ketones. Therefore, NaBH₄ could be used to selectively reduce other carbonyl groups in a molecule without affecting the ester or the bromo-group of this compound. youtube.com The reduction of esters with NaBH₄ can sometimes be achieved under specific conditions, such as with the addition of Lewis acids or at high temperatures. researchgate.net

Table 2: Reduction of the Ester Group

| Reagent | Product(s) | Notes |

|---|---|---|

| 1. LiAlH₄2. H₂O | 4-bromo-4-phenylbutan-1-ol and/or 4-phenylbutan-1-ol | Strong reducing agent; may also reduce the C-Br bond. masterorganicchemistry.com |

A related transformation is the reduction of ethyl 2-oxo-4-phenylbutanoate using baker's yeast, which selectively reduces the keto group to a hydroxyl group, yielding ethyl (R)-2-hydroxy-4-phenylbutanoate. researchgate.net

Direct oxidation of the carbon backbone of this compound to a carboxylic acid derivative is challenging without affecting other parts of the molecule. However, the ester group can be hydrolyzed to the corresponding carboxylic acid, which is a formal oxidation of the ester carbon.

Hydrolysis: Esters can be cleaved to a carboxylic acid and an alcohol through hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base (e.g., NaOH). The reaction initially yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. libretexts.org

The hydrolysis of this compound would yield 4-bromo-4-phenylbutanoic acid and ethanol (B145695).

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. byjus.comwikipedia.org This reaction is typically an equilibrium process. To drive the reaction to completion, the alcohol reactant is often used in excess, or the alcohol byproduct is removed as it forms. wikipedia.org

Acid-Catalyzed Transesterification: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol.

Base-Catalyzed Transesterification: The alcohol is deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com

For this compound, reacting it with methanol (B129727) (CH₃OH) under acidic or basic conditions would produce mthis compound and ethanol.

Reactions at the Phenyl Moiety

The phenyl group can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The substituent already present on the ring—in this case, a -CH(Br)CH₂CH₂COOEt group—directs the position of the incoming electrophile. This alkyl group is generally considered to be weakly activating or deactivating and an ortho, para-director. libretexts.org However, the presence of the electron-withdrawing bromine atom may influence this directing effect.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogen and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

These reactions would yield a mixture of ortho- and para-substituted products on the phenyl ring.

Condensation Reactions and Cyclization Pathways

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions, leading to the formation of cyclic compounds. A prominent example is the intramolecular nucleophilic substitution where the ester's carbonyl oxygen, or more commonly the oxygen of the corresponding carboxylate formed after hydrolysis, acts as a nucleophile to displace the bromide.

This intramolecular cyclization is a key pathway to form γ-lactones (five-membered cyclic esters). Specifically, hydrolysis of the ethyl ester to 4-bromo-4-phenylbutanoic acid, followed by treatment with a non-nucleophilic base, can facilitate an intramolecular SN2 reaction, leading to the formation of 4-phenyl-γ-butyrolactone .

Scheme 2: Intramolecular Cyclization to form a Lactone

This type of cyclization is a common strategy in the synthesis of various natural products and biologically active molecules.

Hydrolysis Reactions for Carboxylic Acid Formation

For instance, the hydrolysis of the related compound, (S)-Ethyl 3-(4-bromophenyl)butanoate, to (S)-3-(4-bromophenyl)butanoic acid has been described. orgsyn.orgorgsyn.org This process involves the use of a strong base, such as sodium hydroxide, in a mixture of solvents like methanol and water. orgsyn.orgorgsyn.org

The reaction mixture, containing the ethyl ester and a solution of sodium hydroxide in methanol and water, is heated to facilitate the hydrolysis. orgsyn.orgorgsyn.org The reaction is monitored until completion, after which the mixture is typically cooled and acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2. orgsyn.orgorgsyn.org This acidification step protonates the carboxylate salt formed during the basic hydrolysis, yielding the desired carboxylic acid. The final product can then be extracted from the aqueous layer using a suitable organic solvent. orgsyn.orgorgsyn.org

A representative procedure for a similar hydrolysis is detailed in the table below, based on the synthesis of (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for the Hydrolysis of (S)-Ethyl 3-(4-bromophenyl)butanoate

| Parameter | Value/Condition |

| Reactant | (S)-Ethyl 3-(4-bromophenyl)butanoate |

| Reagent | Sodium Hydroxide (NaOH) |

| Solvent | Methanol (MeOH) and Water (H₂O) |

| Temperature | 50 °C |

| Reaction Time | 1 hour |

| Acidification | 12 M Hydrochloric Acid (HCl) to pH 1-2 |

| Work-up | Extraction with Dichloromethane |

This example illustrates a standard and effective method for the saponification of a phenyl-substituted bromoalkanoate ester to its carboxylic acid. The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group and forming the carboxylate salt, which is subsequently protonated.

Ethyl 4 Bromo 4 Phenylbutanoate As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The utility of Ethyl 4-bromo-4-phenylbutanoate is primarily explored within the realm of pharmaceutical chemistry, where it can act as a building block for creating more complex molecules with potential therapeutic value.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

While key intermediates for major ACE inhibitors like Benazepril and Lisinopril are typically molecules such as ethyl (R)-2-hydroxy-4-phenylbutyrate or ethyl 2-oxo-4-phenylbutyrate, the synthesis of such compounds from this compound is not prominently documented in available scientific literature. scielo.brnih.govresearchgate.netnbinno.com

Formation of Pyrazolone (B3327878) Derivatives

Pyrazolone and its derivatives are significant heterocyclic compounds in medicinal chemistry. The synthesis of these structures often involves the condensation of a β-keto ester with a hydrazine (B178648) derivative. scielo.brresearchgate.netorientjchem.org A plausible synthetic route for pyrazolone derivatives can be conceptualized using this compound.

Research on similar compounds, such as ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones, demonstrates a key reaction principle: the intramolecular cyclization involving a bromine atom as a leaving group. rsc.org In this documented synthesis, the 4-bromo derivative is refluxed in ethanol (B145695) with sodium acetate (B1210297) to yield ethyl 1-aryl-4-hydroxypyrazole-3-carboxylates. rsc.org

Applying this principle, a hypothetical pathway for this compound would involve an initial reaction with a substituted or unsubstituted hydrazine. This would be followed by a base-mediated intramolecular cyclization, where the nucleophilic nitrogen of the hydrazine displaces the bromide to form the pyrazolone ring. The phenyl group from the butanoate chain would ultimately be a substituent on the resulting pyrazolone ring.

Table 1: Plausible Reaction for Pyrazolone Synthesis

| Reactant 1 | Reactant 2 | Proposed Product Type | Key Reaction Step | Reference (Analogous Reaction) |

| This compound | Hydrazine Derivative | Phenyl-substituted Pyrazolone | Intramolecular Cyclization (Bromide displacement) | rsc.org |

Preparation of Pyrrolopyrimidine Analogs

Scientific literature does not provide specific examples of this compound being used as a direct precursor for the synthesis of pyrrolopyrimidine analogs. Published syntheses of pyrrolopyrimidines typically utilize different starting materials, such as substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. nih.gov

Intermediate in Agrochemical and Specialty Chemical Production

The application of this compound as an intermediate in the production of agrochemicals or other specialty chemicals is not specifically detailed in the available literature.

Applications in Materials Science and Polymer Chemistry

No specific applications of this compound in the fields of materials science or as a monomer in polymer chemistry have been identified in the reviewed scientific literature.

Utilization in the Synthesis of Chiral Building Blocks

While direct asymmetric transformations on this compound are not extensively documented in scientific literature, its true value in the synthesis of chiral building blocks lies in its role as a versatile precursor to key intermediates. These intermediates can then undergo highly selective and efficient catalytic asymmetric reactions to yield enantiomerically enriched products, particularly chiral γ-butyrolactones. acs.orgacs.org Optically active γ-butyrolactones are significant structural motifs present in numerous natural products with a wide array of biological activities and are crucial as chiral synthons for the preparation of complex molecules. acs.orgacs.orgnih.gov

One of the primary strategic approaches involves the conversion of this compound into intermediates suitable for established asymmetric methodologies. For instance, dehydrobromination of this compound can readily provide ethyl 4-phenylbut-3-enoate. This α,β-unsaturated ester is an ideal substrate for asymmetric conjugate addition reactions, a powerful tool for creating stereocenters.

Alternatively, the bromo-ester can be transformed into a γ-keto ester, which then becomes a substrate for asymmetric hydrogenation, a well-established and highly reliable method for producing chiral alcohols that can subsequently cyclize to form the desired lactone. These indirect routes, which leverage the reactivity of the bromine atom, underscore the utility of this compound as a foundational element in the construction of valuable chiral molecules.

A prominent target in this context is the chiral γ-phenyl-γ-butyrolactone. The development of catalytic asymmetric methods to synthesize such compounds has been a significant area of research. acs.orgacs.org For example, the asymmetric hydrogenation of γ-keto esters or the conjugate addition to unsaturated precursors, both derivable from this compound, represent reliable strategies to access this important chiral building block.

The following table summarizes representative catalytic asymmetric approaches that could be applied to intermediates derived from this compound to yield chiral γ-butyrolactones.

| Precursor from this compound | Asymmetric Reaction Type | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Ethyl 4-oxo-4-phenylbutanoate | Asymmetric Hydrogenation | Ru(II)-BINAP complex | (R)- or (S)-4-hydroxy-4-phenylbutanoate | >95 | >98 |

| Ethyl 4-phenylbut-3-enoate | Asymmetric Conjugate Addition | Chiral Copper-Phosphoramidite complex | Chiral ethyl 4-substituted-4-phenylbutanoate | High | Up to 99 |

| 4-Phenyl-2(5H)-furanone | Asymmetric Michael Addition | Chiral Amine-Thiourea Catalyst | Chiral disubstituted γ-butyrolactone | High | >90 |

This table is illustrative and compiled from established asymmetric methodologies for similar substrates.

These examples highlight the strategic importance of this compound not as a direct participant in the key stereoselective step, but as a readily available starting material for the efficient synthesis of precursors tailored for state-of-the-art asymmetric catalysis. The versatility of its chemical nature allows for its incorporation into diverse synthetic pathways aimed at the production of high-value, enantiomerically pure building blocks for the pharmaceutical and fine chemical industries.

Advanced Reaction Chemistry and Catalysis Involving Ethyl 4 Bromo 4 Phenylbutanoate

Metal-Catalyzed Transformations (e.g., Palladium, Nickel)

Metal catalysts, particularly those based on palladium and nickel, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. While direct studies on ethyl 4-bromo-4-phenylbutanoate are not extensively documented, its structural similarity to other alkyl and benzylic halides allows for informed predictions of its behavior in various metal-catalyzed reactions.

Nickel-Catalyzed Cross-Coupling Reactions:

Nickel catalysis has emerged as a robust and cost-effective alternative to palladium for various cross-coupling reactions. A notable application is the reductive cross-coupling of aryl halides with alkyl halides. For instance, a general method for the synthesis of alkylated arenes involves the chemoselective combination of two different electrophilic carbons. researchgate.net In a related transformation, ethyl 4-bromobutyrate has been successfully coupled with N-(4-bromophenyl)-4-methylbenzenesulfonamide in a nickel-catalyzed reaction to produce ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate. nih.gov This reaction proceeds with high functional group tolerance and can be assembled on the benchtop without stringent exclusion of air or moisture. researchgate.netresearchgate.net

The proposed mechanism for such cross-electrophile couplings generally involves the reduction of the nickel catalyst to a catalytically active Ni(0) species. This species then reacts with the aryl or vinyl electrophile. Concurrently, the alkyl electrophile is converted into an alkyl radical. The radical then combines with the organonickel intermediate, followed by reductive elimination to form the desired C(sp²)–C(sp³) bond and regenerate the catalyst. orgsyn.org Given its structure, this compound would be an excellent candidate for similar nickel-catalyzed cross-coupling reactions, pairing its benzylic bromide with various aryl or vinyl halides.

Table 1: Representative Nickel-Catalyzed Cross-Coupling of an Aryl Halide with an Alkyl Halide

| Entry | Aryl Halide | Alkyl Halide | Catalyst System | Solvent | Yield (%) |

| 1 | N-(4-bromophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutyrate | NiI₂·xH₂O, 4,4′-dimethoxy-2,2′-bipyridine, NaI | DMPU | 99 |

Data sourced from a study on a related alkyl halide. nih.gov

Palladium-Catalyzed Transformations:

Palladium catalysts are renowned for their efficiency in a wide array of cross-coupling and carbonylation reactions. The palladium-catalyzed formylation of aryl halides using syngas (a mixture of CO and H₂) is a significant industrial process for producing aromatic aldehydes. nih.gov While this specific reaction targets aryl halides, the principles can be extended to benzylic halides like this compound.

Furthermore, palladium-catalyzed arylation of enolates is a powerful method for constructing α-aryl carbonyl compounds. For example, the arylation of ethyl cyanoacetate (B8463686) has been achieved with a variety of aryl bromides and chlorides using a palladium catalyst. organic-chemistry.org This suggests that this compound could potentially undergo palladium-catalyzed reactions where it serves as the electrophilic partner, coupling with various nucleophiles.

A proposed general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of the halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a suitable organometallic reagent (in the case of Suzuki or Stille coupling) or reaction with a nucleophile, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Organocatalytic and Biocatalytic Applications

The use of small organic molecules as catalysts (organocatalysis) and enzymes (biocatalysis) offers mild, selective, and environmentally benign alternatives to metal-catalyzed processes.

Organocatalytic Reactions:

Organocatalysis has seen remarkable growth, with applications in a vast range of asymmetric transformations. mdpi.com For substrates like this compound, organocatalytic reactions could proceed via various activation modes. For instance, the electrophilicity of the carbon bearing the bromine atom can be enhanced through hydrogen bonding interactions with a thiourea (B124793) or squaramide catalyst, facilitating nucleophilic attack.

While direct examples involving this compound are not prevalent in the literature, the asymmetric addition of malonates to in situ generated N-formylimines of aromatic aldehydes under phase-transfer catalysis using Cinchona alkaloids has been reported to produce β-aryl-β-formamidomalonates. researchgate.net These products can be further converted to valuable β-aryl-β-isocyano esters. This highlights the potential for developing asymmetric organocatalytic routes to functionalized derivatives starting from precursors structurally related to this compound.

Biocatalytic Applications:

Biocatalysis, leveraging the high selectivity of enzymes, presents another avenue for the transformation of this compound. Halohydrin dehalogenases, for example, are known to catalyze the conversion of halogenated compounds to epoxides or diols. While specific studies on the biocatalytic transformation of this compound are not available, its structure suggests potential for enzymatic dehalogenation or hydrolysis of the ester group by lipases or esterases to yield the corresponding carboxylic acid, which could be a precursor for other valuable molecules.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

Mechanistic Insights into Nickel-Catalyzed Cross-Electrophile Coupling:

The mechanism of nickel-catalyzed reductive cross-coupling of aryl and alkyl halides is an area of active investigation. orgsyn.org A key feature is the generation of an alkyl radical from the alkyl halide. This radical then combines with a nickel-aryl intermediate. The exact nature of the nickel intermediates and the sequence of events are still debated, but it is generally accepted that the process avoids the formation of discrete organometallic nucleophiles from the alkyl halide, thus allowing for the coupling of two electrophiles. orgsyn.org The reaction rate and efficiency can be influenced by the choice of ligand, reductant, and solvent.

Mechanistic Considerations in Palladium-Catalyzed Reactions:

In palladium-catalyzed reactions, the mechanism often proceeds through a well-defined catalytic cycle involving oxidative addition, migratory insertion (in the case of carbonylation), and reductive elimination. nih.gov For the potential arylation of nucleophiles with this compound, the oxidative addition of the C-Br bond to a Pd(0) species would likely be the initial step. The resulting organopalladium(II) intermediate would then react with the nucleophile, followed by reductive elimination to furnish the product. The nature of the phosphine (B1218219) ligand on the palladium center plays a critical role in modulating the reactivity and stability of the catalytic species throughout the cycle. researchgate.net

Retrosynthetic Analysis and Strategic Design in Target Synthesis

Integration of Ethyl 4-bromo-4-phenylbutanoate in Retrosynthetic Planning

This compound is a bifunctional compound featuring an ethyl ester and a bromine atom located at the γ-position, which is also a benzylic position. This unique structural combination makes it an effective four-carbon synthon for introducing a 4-phenylbutanoate framework into a larger molecule.

In retrosynthetic planning, the presence of a 4-phenyl-4-substituted butanoate moiety in a target molecule would immediately suggest this compound as a potential precursor. The key to its utility is the C-Br bond at the benzylic position. The phenyl group stabilizes this position, making the bromine a good leaving group for nucleophilic substitution reactions. Therefore, the molecule primarily serves as an electrophilic synthon, designed to react with a wide array of nucleophiles. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a direct pathway to more complex structures. The process of mentally breaking a molecule into its constituent parts is known as disconnection. amazonaws.com

Key Structural Features for Retrosynthesis:

| Feature | Position | Synthetic Role |

| Ethyl Ester | C1 | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. |

| Phenyl Group | C4 | Stabilizes the adjacent benzylic position, facilitating substitution reactions. |

| Bromo Group | C4 | Acts as a good leaving group, enabling alkylation of various nucleophiles. |

Strategic Disconnections for Complex Molecule Construction

The art of retrosynthesis lies in identifying strategic bonds for disconnection that lead to stable and readily available starting materials. bham.ac.uk For this compound, several disconnections can be envisioned to simplify a target molecule.

Primary Disconnection: The C4-Br Bond The most strategically significant disconnection is at the carbon-bromine bond. This disconnection implies a nucleophilic substitution reaction in the forward synthesis, where a nucleophile attacks the electrophilic carbon at the C4 position.

Retrosynthetic Step: Target Molecule ⇒ Nu⁻ + ⁺CH(Ph)(CH₂)₂COOEt

Synthetic Equivalent: The electrophilic synthon is represented by this compound itself. The nucleophile (Nu⁻) can be a wide range of species, such as carbanions, amines, alkoxides, or thiolates.

This strategy is powerful because it directly forms a new bond at a key position while incorporating the entire phenylbutanoate chain. For compounds where two parts are joined by a heteroatom, disconnection is often carried out next to that heteroatom for greater simplification. ias.ac.in

Secondary Disconnection: The Ester C-O Bond A standard disconnection for any ester is the bond between the carbonyl carbon and the ester oxygen. amazonaws.com

Retrosynthetic Step: this compound ⇒ 4-bromo-4-phenylbutanoic acid + Ethanol (B145695)

Synthetic Utility: This disconnection is relevant when the target molecule requires a free carboxylic acid or a different ester. The forward reaction is a classic Fischer esterification or a related process.

These strategic disconnections provide a logical framework for chemists to design synthetic routes to complex molecules, such as certain heterocyclic compounds or substituted fatty acid derivatives, using this compound as a key intermediate.

Functional Group Interconversions and Transformations

Functional group interconversions (FGIs) are crucial steps in a synthetic plan, allowing for the modification of functional groups without altering the carbon skeleton. ias.ac.in this compound possesses two primary functional groups—the bromoalkane and the ethyl ester—that can be selectively transformed.

Reactions at the C-Br Bond: The benzylic bromine is a versatile handle for introducing a variety of functional groups via nucleophilic substitution.

| Reaction Type | Reagent Example | Product Type |

| Cyanation | Sodium Cyanide (NaCN) | γ-cyano-γ-phenylbutanoate |

| Azidation | Sodium Azide (NaN₃) | γ-azido-γ-phenylbutanoate |

| Alkoxylation | Sodium Methoxide (NaOMe) | γ-methoxy-γ-phenylbutanoate |

| Thiolation | Sodium Thiophenoxide (NaSPh) | γ-phenylthio-γ-phenylbutanoate |

| Alkylation | Organocuprates (R₂CuLi) | γ-alkyl-γ-phenylbutanoate |

| Amination | Ammonia or Amines (RNH₂) | γ-amino-γ-phenylbutanoate |

Reactions of the Ester Group: The ethyl ester can be converted into several other important functional groups. These transformations are standard in organic synthesis.

| Reaction Type | Reagents | Product |

| Saponification | NaOH, H₂O then H₃O⁺ | 4-bromo-4-phenylbutanoic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-bromo-4-phenylbutan-1-ol |

| Amidation | Amine (RNH₂), Heat | N-alkyl-4-bromo-4-phenylbutanamide |

| Transesterification | Benzyl alcohol (BnOH), H⁺ | Benzyl 4-bromo-4-phenylbutanoate |

Intramolecular Reactions: The bifunctional nature of this compound also allows for intramolecular reactions to form cyclic structures. For example, hydrolysis of the ester followed by treatment with a non-nucleophilic base could potentially induce an intramolecular substitution to form a five-membered lactone (γ-phenyl-γ-butyrolactone), a common structural motif in natural products. Such cyclizations are pivotal in the synthesis of various heterocyclic systems. asianpubs.org

Future Directions in Research on Ethyl 4 Bromo 4 Phenylbutanoate

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance efficiency. Future research on the synthesis of Ethyl 4-bromo-4-phenylbutanoate is expected to align with these principles, moving beyond traditional bromination techniques which often involve hazardous reagents and produce significant waste.

One promising direction is the application of photocatalytic C-H bromination . Visible-light photoredox catalysis has emerged as a powerful tool for the selective functionalization of C-H bonds under mild conditions. researchgate.netnih.gov Research in this area could focus on developing a photocatalytic system, perhaps using an organic dye like Eosin Y, that can selectively brominate the benzylic C-H bond of ethyl 4-phenylbutanoate. researchgate.net The use of a stable bromine source, such as N-bromosuccinimide (NBS), in conjunction with a suitable photocatalyst could provide a more sustainable alternative to methods employing liquid bromine. nih.gov

Another avenue for sustainable synthesis is the exploration of enzyme-catalyzed reactions . Biocatalysis offers high selectivity and operates under environmentally benign conditions. Future studies could investigate the use of halogenating enzymes or engineered enzymes for the stereoselective bromination of a suitable precursor to afford enantiomerically pure this compound. The stereoselective reduction of a precursor like ethyl 4-bromo-3-oxobutanoate using microbial reductases has been demonstrated for similar compounds, suggesting the feasibility of enzymatic approaches for creating chiral centers. nih.govnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalytic C-H Bromination | Mild reaction conditions, high selectivity, use of visible light. | Development of efficient photocatalysts and optimization of reaction conditions. |

| Enzyme-Catalyzed Bromination | High enantioselectivity, environmentally benign, biodegradable catalysts. | Identification or engineering of suitable halogenating enzymes. |

| One-Pot Synthesis | Reduced waste, higher overall yield, process intensification. | Design of compatible reaction sequences and catalyst systems. |

| Flow Chemistry | Precise process control, enhanced safety, scalability. | Development of robust flow reactor setups and optimization of flow parameters. |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is central to unlocking the full synthetic potential of this compound, both in its synthesis and its subsequent transformations.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the α-halogenation of carbonyl compounds is an active area of research. rsc.org Future investigations could focus on the development of chiral aminocatalysts that can facilitate the enantioselective bromination of a suitable precursor to this compound. The use of chiral secondary amines to catalyze the α-bromination of aldehydes and ketones has been shown to produce products with high enantiomeric excess, a strategy that could be adapted for ester substrates.

Transition metal catalysis , particularly with rhodium and palladium, offers a vast playground for novel transformations. Rhodium-catalyzed asymmetric arylation of unsaturated carbonyl compounds is a well-established method for creating chiral carbon centers. nih.gov Future work could explore the development of rhodium catalysts with chiral ligands for the enantioselective synthesis of β-aryl-γ-bromoesters, providing a direct route to chiral this compound analogs. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The bromine atom in this compound makes it an ideal substrate for such reactions. Research could be directed towards developing novel palladium catalysts with tailored ligands to enable efficient coupling with a wide range of nucleophiles, including organoboron, organosilicon, and organotin reagents. nih.govresearchgate.netorganic-chemistry.org This would allow for the introduction of diverse functional groups at the 4-position, significantly expanding the molecular diversity accessible from this starting material.

| Catalytic System | Potential Application | Key Research Focus |

| Chiral Organocatalysts | Asymmetric α-bromination of a precursor. | Design of highly stereoselective and efficient catalysts. |

| Rhodium Catalysis | Enantioselective synthesis of β-aryl-γ-bromoesters. | Development of novel chiral ligands for rhodium. |

| Palladium Catalysis | Cross-coupling reactions to introduce diverse functionalities. | Design of robust catalysts for coupling with a wide range of nucleophiles. |

Expansion of Applications in Complex Chemical Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with biological activity. Future research will likely focus on expanding its applications in the synthesis of heterocycles and natural product analogs.

The presence of both an electrophilic bromine atom and a versatile ester group makes this compound an ideal precursor for the construction of various heterocyclic scaffolds . researchgate.netresearchgate.netnih.govfrontiersin.org For instance, through carefully chosen reaction sequences, it could be used to synthesize substituted piperidines, pyrrolidines, and other nitrogen-containing rings, which are common motifs in pharmaceuticals. The development of tandem or multicomponent reactions starting from this compound would be a particularly efficient strategy for accessing complex heterocyclic libraries.

The stereocenter at the 4-position makes this compound a valuable chiral building block for the total synthesis of natural products and their analogs. Many biologically active natural products contain β-aryl or γ-functionalized carbonyl moieties. Enantiomerically pure this compound could serve as a key fragment in a convergent synthesis, allowing for the introduction of a specific stereochemistry early in the synthetic route. bldpharm.com For example, it could be a precursor for the synthesis of certain alkaloids or polyketides.

Furthermore, the ability to perform diastereoselective reactions on this scaffold is crucial for its application in complex synthesis. Research into the diastereoselective reduction of the corresponding ketone, or the diastereoselective addition of nucleophiles to the ester or other derivatives, will be essential for controlling the stereochemistry of the final products. nih.govresearchgate.net

| Application Area | Synthetic Strategy | Potential Products |

| Heterocycle Synthesis | Tandem reactions, multicomponent reactions. | Substituted piperidines, pyrrolidines, lactams. |

| Natural Product Synthesis | Convergent synthesis using chiral building blocks. | Alkaloids, polyketides, and their analogs. |

| Stereoselective Synthesis | Diastereoselective reductions and additions. | Molecules with multiple, well-defined stereocenters. |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

As the synthesis and application of this compound and its derivatives become more sophisticated, the need for advanced characterization techniques becomes paramount. Future research will focus on the development and application of state-of-the-art spectroscopic and spectrometric methods to provide detailed structural and stereochemical information.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy will play a crucial role. While standard 1D ¹H and ¹³C NMR are routine, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. chemicalbook.com Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, which are invaluable for determining the relative stereochemistry of diastereomeric products.

Mass spectrometry (MS) is another critical tool for characterization. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of new compounds. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound and its derivatives. nih.govnih.govlibretexts.orgmiamioh.edu Understanding these fragmentation pathways is crucial for identifying related compounds in complex mixtures and for structural elucidation. The loss of the bromine atom or the phenyl group, as well as cleavages adjacent to the carbonyl group, are expected to be characteristic fragmentation pathways. nih.govmiamioh.edu

Computational chemistry , particularly Density Functional Theory (DFT), will be increasingly used to complement experimental data. nih.govresearchgate.net DFT calculations can be employed to predict NMR chemical shifts and to model the three-dimensional structures of different conformers and stereoisomers. nih.gov By comparing calculated and experimental spectroscopic data, a much higher level of confidence in the structural and stereochemical assignments can be achieved. Computational studies can also provide insights into reaction mechanisms, helping to rationalize observed selectivities and to guide the design of new catalysts and reactions. acs.org

| Technique | Application | Information Gained |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Structural and stereochemical elucidation. | Connectivity, through-space interactions, relative stereochemistry. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis. | Structural confirmation, identification in mixtures. |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reaction mechanisms. | Confirmation of structure, understanding of reactivity and selectivity. |

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-bromo-4-phenylbutanoate, and how are reaction conditions optimized?

this compound can be synthesized via bromination of intermediates like ethyl 4-phenylbutanoate. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ at 80°C for 12 hours yields the brominated product . Catalytic hydrogenation of keto precursors (e.g., ethyl 2-keto-4-phenylbutanoate) may also serve as a precursor step, requiring palladium-based catalysts and controlled H₂ pressure . Optimization involves monitoring reaction progress via TLC or GC-MS to adjust temperature, stoichiometry, and catalyst loading.

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Post-synthesis purification typically employs liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar byproducts, followed by column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) . For high-purity isolates (>97%), recrystallization in ethanol at low temperatures (0–5°C) is recommended. Purity validation via GC with polar columns (e.g., DB-Wax) ensures minimal impurities .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features (e.g., bromine-induced deshielding of β-protons at δ 3.5–4.0 ppm) .

- GC-MS : Quantifies purity and detects volatile byproducts using split/splitless injection modes and electron ionization .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve non-volatile impurities .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in derivatives of this compound?

Enantioselective synthesis of derivatives (e.g., hydroxy esters) employs microbial reduction. For example, Rhodotorula minuta IFO 0920 reduces keto intermediates with >90% enantiomeric excess (ee) in interface bioreactors, requiring pH 7.0 and 30°C for 72 hours . Chiral GC columns (e.g., Cyclosil-B) or polarimetric analysis validates ee, while kinetic resolution studies optimize reaction time and microbial strain selection.

Q. What mechanistic insights explain unexpected regioselectivity during bromination of 4-phenylbutanoate derivatives?

Radical bromination with NBS may favor allylic or benzylic positions due to stabilization of transition states. Computational studies (DFT) model radical intermediates, while deuterium-labeling experiments track hydrogen abstraction patterns . Competing pathways (e.g., electrophilic bromination) are ruled out via control reactions with Lewis acids (e.g., FeBr₃), which show no product formation under identical conditions.

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Discrepancies between NMR (expected molecular fragments) and MS (unexpected m/z peaks) may arise from isotopic bromine patterns (¹⁰⁹Br/⁸¹Br) or adduct formation. High-resolution MS (HRMS) with ESI+ confirms the molecular ion ([M+H]⁺), while DEPT-135 NMR clarifies carbon environments. Cross-validation with IR spectroscopy (C=O stretch at ~1740 cm⁻¹) ensures structural consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and moisture ingress .

- Handling : Use fume hoods, nitrile gloves, and PPE to avoid dermal exposure. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

- Emergency Measures : Eye contact necessitates 15-minute flushing with saline; inhalation requires immediate fresh air and medical evaluation .

Methodological Notes

- Data Validation : Always cross-reference analytical results with certified reference standards (e.g., USP/EP guidelines) to ensure reproducibility .

- Contradiction Analysis : Use multi-technique approaches (e.g., NMR + XRD) to resolve ambiguous data, particularly for bromine-containing compounds with complex isotopic signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。